3-(4-Nitrobenzyl)-2,4-pentanedione
Description
3-(4-Nitrobenzyl)-2,4-pentanedione (CAS 89185-83-1) is a β-diketone derivative with a 4-nitrobenzyl substituent at the central carbon. Its molecular formula is C₁₁H₁₁NO₄, with an average molecular mass of 221.212 g/mol and a monoisotopic mass of 221.0688 g/mol . The nitro group at the para position of the benzyl ring imparts significant electron-withdrawing effects, influencing its reactivity in organic synthesis, particularly in cross-coupling and cyclocondensation reactions .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJNFFOGCABIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476727 | |
| Record name | 3-(4-nitrobenzyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56699-21-9 | |
| Record name | 3-(4-nitrobenzyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Alkylation in Ethanol
The most widely reported method involves the reaction of 2,4-pentanedione with 4-nitrobenzyl bromide or chloride in the presence of a strong base. Potassium carbonate (K₂CO₃) in anhydrous ethanol is typically employed, with reflux durations ranging from 12–24 hours. The general reaction is:
$$
\text{2,4-Pentanedione} + \text{4-Nitrobenzyl Halide} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH, reflux}} \text{NBPD} + \text{HX}
$$
Key Parameters
- Molar Ratio : A 10:1 excess of 2,4-pentanedione ensures complete consumption of the nitrobenzyl halide.
- Purification : Post-reaction, the product is isolated via solvent evaporation, followed by silica gel chromatography (eluent: CH₂Cl₂/MeCN 4:1) to remove unreacted starting materials and byproducts.
- Yield : Typical yields range from 50–70%, depending on the halide reactivity (bromide > chloride).
Analytical Validation
Phase-Transfer Catalysis (PTC)
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been used in biphasic systems (H₂O/CH₂Cl₂). This method reduces reaction time to 6–8 hours and improves yields to 75–80%.
Advantages
- Avoids prolonged reflux, minimizing thermal decomposition.
- Facilitates easier separation of aqueous and organic layers.
Condensation of 2,4-Pentanedione with 4-Nitrobenzaldehyde
Acid-Catalyzed Aldol Condensation
In a modified approach, 4-nitrobenzaldehyde undergoes condensation with 2,4-pentanedione under acidic conditions (e.g., H₂SO₄ or AcOH). The reaction proceeds via enol formation, followed by nucleophilic attack on the aldehyde:
$$
\text{2,4-Pentanedione} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{H}^+, \Delta} \text{NBPD} + \text{H}_2\text{O}
$$
Optimization Data
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 4 | 60 |
| AcOH | 100 | 6 | 45 |
Limitations
- Competing side reactions (e.g., over-condensation) reduce yields.
- Requires rigorous drying of reagents to prevent hydrolysis.
Transition-Metal-Catalyzed Coupling
Hurtley Reaction
A niche method involves the Hurtley reaction, where 2-iodo-2,4-pentanedione couples with 4-nitrobenzylzinc bromide in the presence of a Cu(I) catalyst. This route is advantageous for sterically hindered substrates but is less cost-effective due to reagent complexity.
Reaction Scheme
$$
\text{2-Iodo-2,4-pentanedione} + \text{4-Nitrobenzylzinc Bromide} \xrightarrow{\text{CuI, DMF}} \text{NBPD}
$$
Yield : 55–60% after column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Base-Mediated Alkylation | 70 | 98 | High | Industrial |
| Phase-Transfer Catalysis | 80 | 95 | Moderate | Pilot-scale |
| Acid-Catalyzed Condensation | 60 | 90 | Low | Lab-scale |
| Hurtley Reaction | 60 | 85 | Low | Lab-scale |
Mechanistic Insights
Alkylation Pathway
The base deprotonates 2,4-pentanedione to form an enolate, which attacks the electrophilic carbon of 4-nitrobenzyl halide. The nitro group’s electron-withdrawing effect enhances halide leaving-group ability, accelerating the SN2 mechanism.
Side Reactions
- Di-alkylation : Occurs with excess nitrobenzyl halide, producing 3,3-bis(4-nitrobenzyl)-2,4-pentanedione.
- Oxidation : The enolic form of NBPD may oxidize under prolonged heating, necessitating inert atmospheres (N₂/Ar).
Industrial-Scale Production Considerations
Waste Management
- Halide byproducts (e.g., KBr) are precipitated and filtered.
- Aqueous waste is treated with activated carbon before disposal.
Emerging Strategies
Microwave-Assisted Synthesis
Preliminary studies show that microwave irradiation (100 W, 80°C) reduces reaction time to 1–2 hours with comparable yields (68–72%).
Enzymatic Catalysis
Lipase-catalyzed alkylation in ionic liquids (e.g., [BMIM][BF₄]) is under investigation for greener synthesis, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzyl)-2,4-pentanedione undergoes various chemical reactions, including:
Substitution: The benzyl position can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Major Products Formed
Reduction: 3-(4-Aminobenzyl)-2,4-pentanedione.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Nitrobenzyl)-2,4-pentanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a hypoxia-activated prodrug in cancer therapy.
Medicine: Studied for its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzyl)-2,4-pentanedione involves its interaction with molecular targets such as topoisomerase I. The nitro group can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that inhibit the enzyme’s activity. This results in the disruption of DNA replication and cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
3-Methyl-2,4-pentanedione (CAS 815-57-6)
3-(4-Hydroxy-3-methoxybenzyl)-2,4-pentanedione (Acetyl Zingerone, CAS 30881-23-3)
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione
3-(3,4-Dihydroxy-5-nitrobenzylidene)-2,4-pentanedione
- Structure : Combines nitro and dihydroxy substituents on the benzylidene ring.
- Key Differences :
- Applications: Potential use in antioxidant therapies or coordination chemistry .
1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7)
- Structure : Fluorinated β-diketone with trifluoromethyl groups.
- Molecular Formula : C₅H₅F₃O₂.
- Key Differences: Strong electron-withdrawing trifluoro groups increase acidity and alter reactivity in organofluorine chemistry. Lower LogP (~1.2) due to fluorine’s polar effects .
- Applications : Intermediate in pharmaceuticals and agrochemicals .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Predicted LogP | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₁NO₄ | 221.21 | 4-Nitrobenzyl | ~2.5 | Organic synthesis |
| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 130.14 | Methyl | ~0.5 | Solvent, intermediate |
| Acetyl Zingerone | C₁₃H₁₆O₄ | 236.26 | 4-Hydroxy-3-methoxybenzyl | ~1.8 | Photostabilizers |
| 3-(3,4,5-Trimethoxybenzylidene)-2,4-PD | C₁₆H₁₈O₆ | 306.31 | 3,4,5-Trimethoxybenzylidene | ~2.0 | Sunscreen formulations |
| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 158.09 | Trifluoromethyl | ~1.2 | Fluorinated intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
